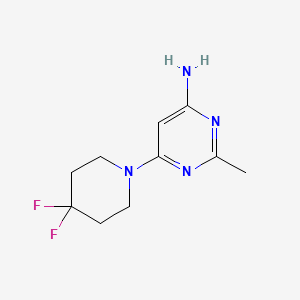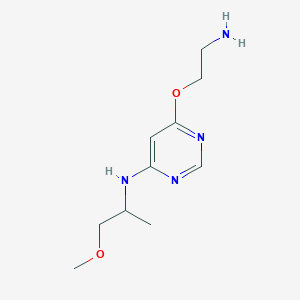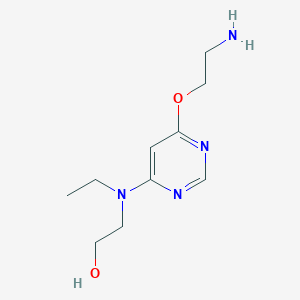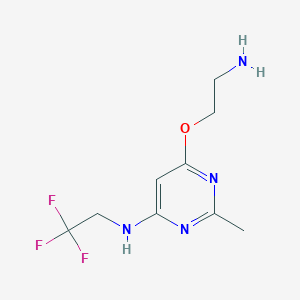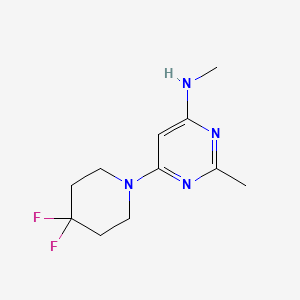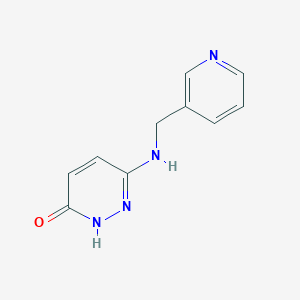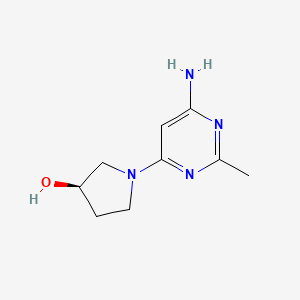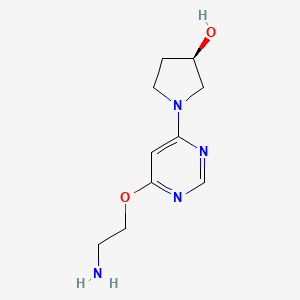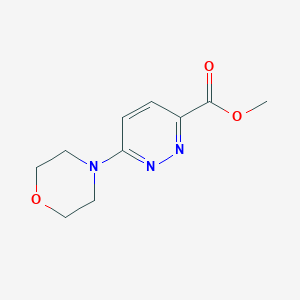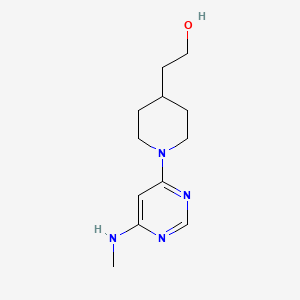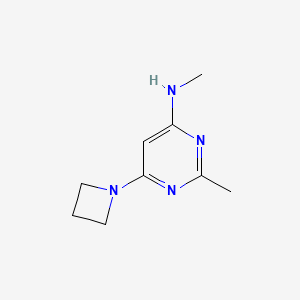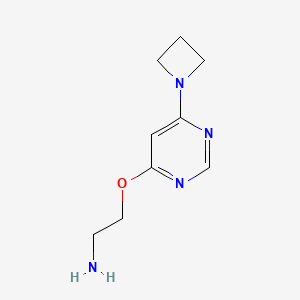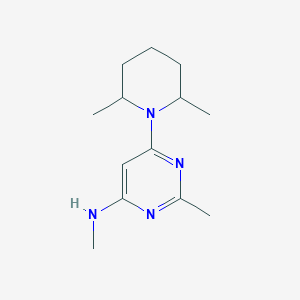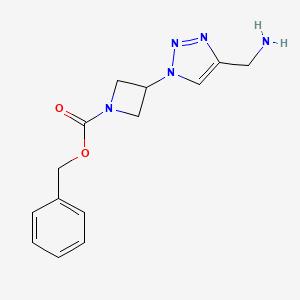
benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis and Modification
- Benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is utilized in synthesizing azetidine derivatives, which are integral in producing high molecular weight polypeptides, demonstrating its significance in polymer chemistry and materials science (Soriano, Podraza, & Cromwell, 1980).
Organic Synthesis and Chemical Reactions
- This compound is involved in the synthesis of dihydro-8-azapurines and 1,6-dihydro-8-azapurines, showcasing its versatility in the formation of complex organic molecules and its potential in medicinal chemistry (Albert, 1976).
- It also plays a role in the Dimroth rearrangement and subsequent reactions, indicating its importance in organic synthesis and the development of new synthetic methodologies (Albert, 1970).
Medicinal Chemistry and Drug Design
- The structural motif of this compound, particularly the triazole ring, is crucial in the field of medicinal chemistry. It's associated with the synthesis of compounds with potential biological activity, such as antimicrotubule agents, indicating its significance in drug discovery and pharmaceutical research (Stefely et al., 2010).
Mécanisme D'action
Target of Action
Azetidines, the core structure of this compound, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This allows them to interact with their targets in a way that can trigger significant changes.
Biochemical Pathways
Azetidines have been reported to be involved in various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .
Pharmacokinetics
The compound’s molecular weight (22027) and its solid physical form suggest that it may have certain bioavailability characteristics .
Result of Action
The unique reactivity of azetidines suggests that they can induce significant changes at the molecular and cellular levels .
Propriétés
IUPAC Name |
benzyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c15-6-12-7-19(17-16-12)13-8-18(9-13)14(20)21-10-11-4-2-1-3-5-11/h1-5,7,13H,6,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUDJMPPDLTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


